Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate
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Overview
Description
Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate is an organic compound characterized by the presence of two 2,6-dinitrophenyl groups attached to a benzene-1,3-disulfonate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate typically involves the reaction of 2,6-dinitrobenzyl chloride with benzene-1,3-disulfonic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, leading to the formation of corresponding nitro and sulfonate derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, such as diamino derivatives from reduction and substituted derivatives from nucleophilic substitution .
Scientific Research Applications
Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonate groups can interact with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to specific biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- Bis(2,4-dinitrophenyl)methyl benzene-1,3-disulfonate
- Bis(2,6-dinitrophenyl)methyl benzene-1,4-disulfonate
- Bis(2,6-dinitrophenyl)methyl benzene-1,2-disulfonate
Uniqueness
Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The position of the nitro groups and the sulfonate groups influences its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
132898-37-4 |
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Molecular Formula |
C20H14N4O14S2 |
Molecular Weight |
598.5 g/mol |
IUPAC Name |
bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate |
InChI |
InChI=1S/C20H14N4O14S2/c25-21(26)17-6-2-7-18(22(27)28)15(17)11-37-39(33,34)13-4-1-5-14(10-13)40(35,36)38-12-16-19(23(29)30)8-3-9-20(16)24(31)32/h1-10H,11-12H2 |
InChI Key |
JRKBARVPPQIJRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)OCC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OCC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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